
1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane is a macrocyclic compound that belongs to the class of tetraazamacrocycles. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science. The structure of this compound consists of a 14-membered ring containing two oxygen atoms and four nitrogen atoms, which can coordinate with metal ions to form stable complexes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane typically involves the reaction of a suitable precursor with a diol and a diamine. One common method involves the reaction of a macrobicycle such as 15-oxa-1,5,8,12-tetraazabicyclo[10.5.2]nonadecane with diglycolyl chloride in the presence of a base. This reaction yields a diamide, which is then reduced to form the desired macrocyclic ligand .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.
化学反応の分析
Types of Reactions
1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as copper, nickel, and zinc.
Substitution Reactions: The nitrogen atoms in the macrocycle can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly when coordinated with metal ions.
Common Reagents and Conditions
Complexation Reactions: Typically involve metal salts such as copper(II) chloride or nickel(II) acetate in aqueous or organic solvents.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products Formed
Metal Complexes: The primary products of complexation reactions are metal-ligand complexes, which have various applications in catalysis and materials science.
Substituted Macrocycles: Products of substitution reactions include alkylated or acylated derivatives of the macrocycle.
科学的研究の応用
1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane has several scientific research applications, including:
Biology: Investigated for its potential use in biological systems as a chelating agent for metal ions.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for metal ion detoxification.
Industry: Utilized in the development of advanced materials, including sensors and catalysts.
作用機序
The mechanism of action of 1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane primarily involves its ability to coordinate with metal ions. The nitrogen and oxygen atoms in the macrocycle act as donor atoms, forming stable chelates with metal ions. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications such as catalysis and metal ion detoxification .
類似化合物との比較
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: A similar macrocyclic compound with four nitrogen atoms but no oxygen atoms.
1,8-Dioxa-3,6,10,13-tetraazacyclotetradecane: Another macrocyclic compound with a similar structure but different substitution patterns.
1,4,7,10-Tetraazacyclododecane: A smaller macrocyclic compound with four nitrogen atoms and no oxygen atoms.
Uniqueness
1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane is unique due to the presence of both nitrogen and oxygen atoms in its macrocyclic ring. This combination allows for versatile coordination chemistry and the formation of stable complexes with a wide range of metal ions. The presence of oxygen atoms also imparts different electronic properties compared to similar compounds that contain only nitrogen atoms .
特性
CAS番号 |
65260-02-8 |
|---|---|
分子式 |
C8H20N4O2 |
分子量 |
204.27 g/mol |
IUPAC名 |
1,13-dioxa-2,5,9,12-tetrazacyclotetradecane |
InChI |
InChI=1S/C8H20N4O2/c1-2-9-4-6-11-13-8-14-12-7-5-10-3-1/h9-12H,1-8H2 |
InChIキー |
SZDHRNNQZAVHPZ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCNOCONCCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


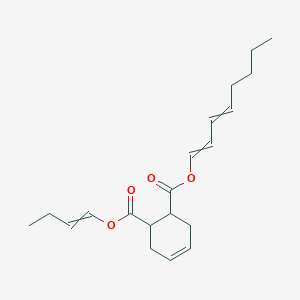
![2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole)](/img/structure/B14483855.png)
![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)
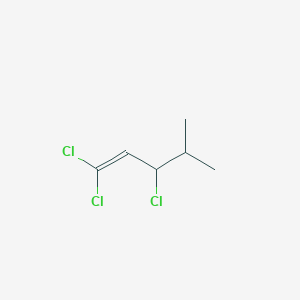
![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)
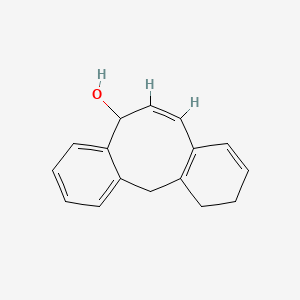
![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
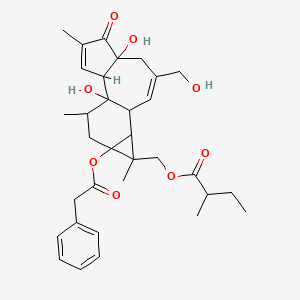
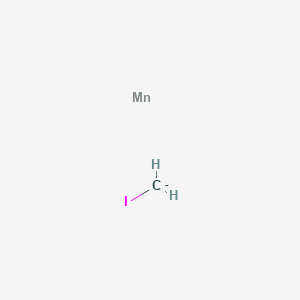
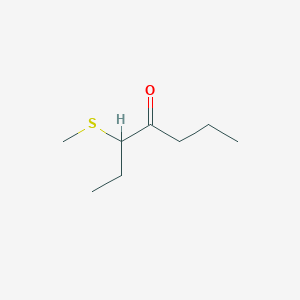

![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
